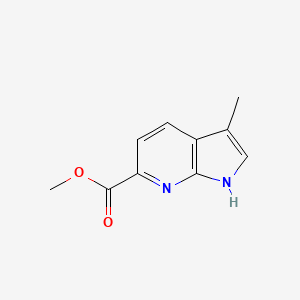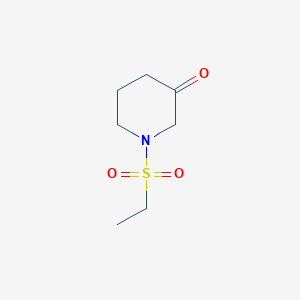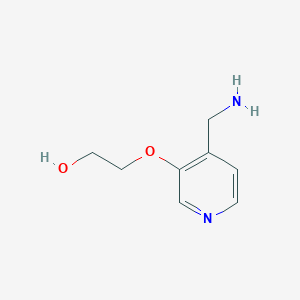
3-甲基-7-氮杂吲哚-6-甲酸甲酯
描述
Methyl 3-methyl-7-azaindole-6-carboxylate, also known as M3MAC, is a unique chemical compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents and has a melting point of 97-98°C. M3MAC has been used in a variety of research applications, including as a fluorescent probe, as a fluorescent dye, and as a reagent for the synthesis of other compounds. In
科学研究应用
Kinase Inhibition for Cancer Therapy
Methyl 3-methyl-7-azaindole-6-carboxylate: is a valuable compound in the design of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling and are often dysregulated in cancers. The azaindole core of this compound serves as an excellent bioisostere for indoles or purines, making it a key scaffold in developing new therapeutic agents . Its structural features allow for the modulation of Lipinski’s rule of five, solubility, pKa, lipophilicity, target binding, and ADME-tox properties .
Multi-Targeted Kinase Inhibitors (MTKIs)
The compound’s framework is utilized in creating MTKIs, which are designed to address multiple dysregulated kinase pathways simultaneously. This approach is particularly beneficial in cancer therapies, as it can potentially catch tumor progression more effectively and avoid resistance mechanisms commonly activated by tumors .
Drug Discovery and Optimization
The azaindole moiety, which is part of Methyl 3-methyl-7-azaindole-6-carboxylate , contributes to the generation of new therapeutic agents. Its unique structure allows for the fine-tuning of drug properties, optimizing pharmacokinetics and pharmacodynamics for better efficacy and reduced toxicity .
Material Synthesis
Beyond its biomedical applications, Methyl 3-methyl-7-azaindole-6-carboxylate holds promise in material synthesis. Its chemical properties could be harnessed in creating novel materials with specific functionalities for industrial applications.
Biological Process Modulation
As a privileged structure in biological process modulation, this compound can be used in medicinal chemistry to influence various biological pathways. This can lead to the discovery of new drugs that can modulate biological processes in a targeted manner .
Synthetic Chemistry Innovation
The compound is also significant in synthetic chemistry, where it can be used to develop new synthetic routes and methodologies. This continuous innovation is crucial for the discovery of novel compounds with potential applications in various fields .
Fragment-Based Drug Discovery (FBDD)
In FBDD, fragments of small molecules like Methyl 3-methyl-7-azaindole-6-carboxylate are used to build up larger, more complex structures. This approach can lead to the development of drugs with high potency and selectivity .
Target Binding and Structural Analysis
The azaindole core provides insights into the mode of binding at the molecular level. X-ray crystallography studies using derivatives of this compound can give structural insights that are invaluable for the design of more potent and selective inhibitors .
属性
IUPAC Name |
methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-5-11-9-7(6)3-4-8(12-9)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUHPMBVQABHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-7-azaindole-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![7-Fluorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B1407184.png)
